molecular formula C10H11FO2 B2761105 (2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid CAS No. 2093522-73-5

(2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid

Cat. No.: B2761105
CAS No.: 2093522-73-5
M. Wt: 182.194
InChI Key: KPWBMCKJLTZFFT-SSDOTTSWSA-N
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Description

(2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid: is an organic compound characterized by the presence of a fluorophenyl group attached to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid typically involves the use of fluorinated aromatic compounds and appropriate alkylating agents. One common method includes the Friedel-Crafts alkylation of 4-fluorobenzene with 2-methylpropanoic acid derivatives under acidic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: (2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its fluorinated aromatic ring makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Medicine: In medicine, this compound derivatives are explored for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, contributing to the treatment of various diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

  • 4-Fluorophenylacetic acid
  • 4-Fluorophenylpropanoic acid
  • 4-Fluorophenylbutanoic acid

Comparison: Compared to these similar compounds, (2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of a methyl group on the propanoic acid backbone. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-3-(4-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWBMCKJLTZFFT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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